2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide
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Overview
Description
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes an amide group, a dimethylamino group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-amino-3-methylphenol with chloroacetyl chloride to form 4-amino-3-methylphenoxyacetyl chloride. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxyacetamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl 4-amino-3-methylphenol
- N,N-dimethyl 4-amino-3-methylphenoxyacetic acid
- N,N-dimethyl 4-amino-3-methylphenoxyethylamine
Uniqueness
2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(4-amino-3-methylphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-9(4-5-10(8)12)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3 |
InChI Key |
GVUUPIGQSUZOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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